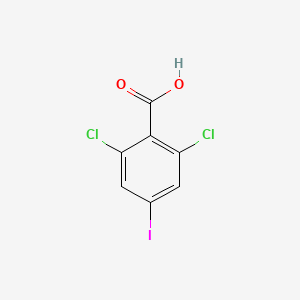

2,6-Dichloro-4-iodobenzoic acid

Vue d'ensemble

Description

2,6-Dichloro-4-iodobenzoic acid is a chemical compound with the molecular formula C7H3Cl2IO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-iodobenzoic acid consists of a six-membered aromatic ring with two chlorine atoms, one iodine atom, and a carboxylic acid group . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .Applications De Recherche Scientifique

Thermodynamic Studies : Tan and Sabbah (1994) conducted a thermodynamic study of iodobenzoic acids, including 2-iodobenzoic acid, a close relative of 2,6-Dichloro-4-iodobenzoic acid. Their research focused on sublimation calorimetry, drop calorimetry, and thermal analysis of these compounds (Tan & Sabbah, 1994).

Crystal Structure Analysis : Bondarenko and Adonin (2021) explored the crystal structures of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes with 4-ethyl- and 3-chloropyridine, providing insights into the structural properties of iodobenzoic acid derivatives (Bondarenko & Adonin, 2021).

Synthesis of Hypervalent Iodine Oxidizing Reagents : Zhdankin et al. (2005) reported on the synthesis of esters of 2-iodoxybenzoic acid, a compound structurally similar to 2,6-Dichloro-4-iodobenzoic acid. These esters are valuable as hypervalent iodine oxidizing reagents (Zhdankin et al., 2005).

Determination of Thiol Groups : Srivastava and Bose (1977) used o-diacetoxyiodobenzoate, a derivative of iodobenzoic acid, for determining thiol groups, demonstrating its utility in biochemical assays (Srivastava & Bose, 1977).

Environmental Remediation : Raes et al. (2019) studied Aminobacter sp. MSH1's ability to mineralize 2,6-dichlorobenzamide through a unique chlorobenzoate catabolic pathway, highlighting the environmental significance of chlorobenzoic acids (Raes et al., 2019).

Organic Synthesis Applications : Heiss, Marzi, and Schlosser (2003) discussed the use of 2,6-dihalobenzoic acids, which are chemically related to 2,6-Dichloro-4-iodobenzoic acid, in organic synthesis, demonstrating their reactivity and utility in chemical transformations (Heiss et al., 2003).

Application in Organic Electronics : Tan et al. (2016) applied 4-iodobenzoic acid in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) for high-efficiency organic solar cells, indicating the potential use of iodobenzoic acids in electronic applications (Tan et al., 2016).

Propriétés

IUPAC Name |

2,6-dichloro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOKETZHRNJXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-iodobenzoic acid | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)